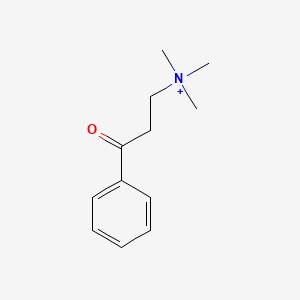

(2-Benzoylethyl)trimethylammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl-(3-oxo-3-phenylpropyl)azanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO/c1-13(2,3)10-9-12(14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTDMVAFTYBEOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5724-15-2 (iodide), 67190-44-7 (chloride) | |

| Record name | (2-Benzoylethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00179240 | |

| Record name | (2-Benzoylethyl)trimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24472-88-6 | |

| Record name | (2-Benzoylethyl)trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024472886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Benzoylethyl)trimethylammonium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (2-Benzoylethyl)trimethylammonium iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Benzoylethyl)trimethylammonium iodide, a quaternary ammonium salt with potential applications in various research and development fields. This document details the synthetic pathway, experimental protocols, and analytical characterization of the target compound.

Synthesis

The synthesis of this compound iodide is typically achieved through a two-step process. The first step involves a Mannich reaction to create a β-aminoketone intermediate, which is subsequently quaternized to yield the final product.

Step 1: Mannich Reaction - Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

The initial step is the Mannich reaction, a three-component condensation of acetophenone, formaldehyde, and dimethylamine hydrochloride. This reaction forms the tertiary aminoketone, 3-(dimethylamino)-1-phenylpropan-1-one, as its hydrochloride salt.

Step 2: Quaternization - Synthesis of this compound iodide

The second step involves the quaternization of the 3-(dimethylamino)-1-phenylpropan-1-one intermediate with an excess of methyl iodide. This reaction converts the tertiary amine into a quaternary ammonium salt, yielding this compound iodide.

Experimental Protocols

Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Dimethylamine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol (95%)

-

Acetone

Procedure: A mixture of acetophenone (1.0 mol), paraformaldehyde (1.1 mol), and dimethylamine hydrochloride (1.1 mol) is prepared in 95% ethanol. A catalytic amount of concentrated hydrochloric acid is added, and the mixture is refluxed for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of acetone. The resulting solid is collected by filtration, washed with cold acetone, and dried to yield 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride.

Synthesis of this compound iodide

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one hydrochloride

-

Sodium hydroxide solution (e.g., 2 M)

-

Dichloromethane (or other suitable organic solvent)

-

Methyl iodide

-

Diethyl ether

Procedure: The 3-(dimethylamino)-1-phenylpropan-1-one hydrochloride is first neutralized by treatment with an aqueous solution of sodium hydroxide to obtain the free base. The free base is then extracted into an organic solvent such as dichloromethane and dried over an anhydrous drying agent (e.g., Na₂SO₄). To the solution of the free base, an excess of methyl iodide (typically 1.5-2.0 equivalents) is added. The reaction mixture is stirred at room temperature for 24-48 hours. The formation of a precipitate indicates the progress of the quaternization. The reaction can be gently heated if necessary. After the reaction is complete, the precipitate is collected by filtration, washed with diethyl ether to remove any unreacted starting materials, and dried under vacuum to yield this compound iodide.

Data Presentation

Table 1: Physicochemical and Predicted Mass Spectrometry Data for this compound iodide

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₈INO | PubChem |

| Molecular Weight | 319.18 g/mol | PubChem |

| Monoisotopic Mass | 319.0433 g/mol | PubChem |

| Predicted [M]⁺ m/z | 192.1383 | PubChem |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound iodide

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Aromatic Protons (C₆H₅): 7.5-8.0 ppm (m, 5H) | Carbonyl Carbon (C=O): ~198 ppm |

| Methylene Protons (-CH₂-CO-): 3.6-3.8 ppm (t, 2H) | Aromatic Carbons (C₆H₅): 128-137 ppm |

| Methylene Protons (-CH₂-N⁺-): 3.4-3.6 ppm (t, 2H) | Methylene Carbon (-CH₂-N⁺-): ~65 ppm |

| Methyl Protons (-N⁺(CH₃)₃): 3.1-3.3 ppm (s, 9H) | Methyl Carbons (-N⁺(CH₃)₃): ~53 ppm (t, J(C,N) large) |

| Methylene Carbon (-CH₂-CO-): ~35 ppm |

Table 3: Predicted Key IR Absorption Bands for this compound iodide

Note: The following IR data is predicted based on characteristic functional group absorptions.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C=O (Aryl Ketone) | 1680-1700 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-3000 |

| C-N⁺ Stretch | 900-1000 |

| Aromatic C=C Bending | 1450-1600 |

Mandatory Visualizations

Caption: Synthetic pathway for this compound iodide.

Caption: Experimental workflow for the synthesis and characterization.

An In-depth Technical Guide on (2-Benzoylethyl)trimethylammonium Cation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The (2-Benzoylethyl)trimethylammonium cation is a sparsely documented compound in publicly accessible scientific literature. Consequently, this guide is constructed based on established principles of organic chemistry and the known properties of structurally related quaternary ammonium compounds (QACs). The experimental protocols, data, and proposed mechanisms should be viewed as predictive and illustrative, requiring experimental validation.

Introduction

Quaternary ammonium compounds (QACs) are a broad class of organic cations with a positively charged nitrogen atom bonded to four organic groups.[1] This structural feature imparts amphiphilic properties, leading to a wide array of applications, including as surfactants, phase-transfer catalysts, and antimicrobial agents.[1][2] The this compound cation is a specific QAC characterized by a trimethylammonium head and a benzoylethyl tail. The presence of the benzoyl group, a ketone adjacent to a phenyl group, is a distinguishing feature that may influence its chemical reactivity and biological activity. This guide provides a theoretical framework for the synthesis, characterization, and potential applications of this cation, drawing parallels from more extensively studied QACs.

Physicochemical Properties

| Property | Estimated Value/Characteristic | Notes and References |

| Molecular Formula | C₁₂H₁₈NO⁺ | Derived from its chemical structure. |

| Molecular Weight | 192.28 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Typical for quaternary ammonium salts. |

| Melting Point | 150-180 °C | Highly dependent on the counter-ion (e.g., chloride, bromide, iodide). |

| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol, DMSO). | The ionic nature of the quaternary ammonium group confers solubility in polar solvents. |

| pKa | Not applicable | The quaternary nitrogen is permanently charged. |

Synthesis

The synthesis of this compound cation can be approached through two primary routes: the Menschutkin reaction or a Mannich reaction followed by quaternization.

Proposed Synthesis via Mannich Reaction and Quaternization

The Mannich reaction is a three-component condensation that can be used to synthesize β-amino ketones.[3][4][5] This would be followed by quaternization to yield the final product.

Experimental Protocol:

-

Mannich Base Synthesis:

-

To a solution of acetophenone (1 equivalent) in ethanol, add paraformaldehyde (1.2 equivalents) and dimethylamine hydrochloride (1.2 equivalents).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting β-amino ketone (Mannich base) by column chromatography.

-

-

Quaternization:

-

Dissolve the purified Mannich base in a suitable solvent such as acetonitrile or acetone.

-

Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate (caution: highly toxic).

-

Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours.

-

The quaternary ammonium salt will precipitate out of the solution.

-

Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Caption: Proposed synthesis workflow for this compound cation.

Potential Biological Activity and Experimental Evaluation

Based on the general biological activities of QACs, the this compound cation could exhibit antimicrobial and cytotoxic properties. The benzoyl moiety might modulate these activities.

Antimicrobial Activity

QACs are known to disrupt microbial cell membranes, leading to cell lysis.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Preparation of Bacterial Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the this compound salt in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Cytotoxicity

The cytotoxic effects of QACs on mammalian cells are a critical aspect of their evaluation for potential therapeutic or biomedical applications.[6][7][8]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a human cell line (e.g., HeLa, HEK293) in appropriate media in a 96-well plate until a confluent monolayer is formed.

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound salt.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Proposed Mechanism of Action

The primary mechanism of action for many QACs involves the disruption of cell membrane integrity. The positively charged trimethylammonium head group is expected to interact with the negatively charged components of microbial or mammalian cell membranes, such as phospholipids and teichoic acids. The hydrophobic benzoylethyl tail would then penetrate the lipid bilayer, leading to membrane disorganization, leakage of intracellular components, and ultimately cell death.

Caption: Proposed mechanism of action for the this compound cation.

Conclusion

While specific experimental data on the this compound cation is lacking, this guide provides a comprehensive theoretical framework for its study. By leveraging established synthetic methodologies and bioassays for quaternary ammonium compounds, researchers can systematically investigate its physicochemical properties and biological activities. The presence of the benzoyl group offers an interesting structural modification that warrants further exploration for its potential to modulate the well-known properties of QACs, potentially leading to the development of novel antimicrobial agents or other functional materials. Experimental validation of the proposed protocols and hypotheses is essential to fully elucidate the characteristics of this particular cation.

References

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Designing Antibacterial-Based Quaternary Ammonium Coatings (Surfaces) or Films for Biomedical Applications: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mannich reaction - Wikipedia [en.wikipedia.org]

- 5. Mannich Reaction [organic-chemistry.org]

- 6. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

(2-Benzoylethyl)trimethylammonium iodide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzoylethyl)trimethylammonium iodide, a quaternary ammonium compound, presents a structure indicative of potential biological activity, likely as an antimicrobial agent. This technical guide provides a comprehensive overview of its chemical properties, a detailed proposed synthesis protocol, and an examination of its probable mechanism of action based on the established characteristics of quaternary ammonium compounds. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines known information with scientifically grounded extrapolations to serve as a foundational resource for researchers.

Chemical and Physical Properties

Direct experimental data for this compound iodide is not extensively available in published literature. The following table summarizes known identifiers and predicted properties.

| Property | Data | Source |

| IUPAC Name | trimethyl(3-oxo-3-phenylpropyl)azanium iodide | - |

| Synonyms | This compound iodide, β-Trimethylammoniopropiophenone iodide | - |

| CAS Number | 200407-52-9 | [1] |

| Molecular Formula | C₁₂H₁₈INO | - |

| Molecular Weight | 319.27 g/mol | - |

| Appearance | Expected to be a solid at room temperature. | Inferred |

| Melting Point | Not available. | - |

| Boiling Point | Not available. | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |

| Spectroscopic Data | Not available. | - |

Synthesis Protocol

A plausible and efficient synthesis of this compound iodide can be achieved via a two-step process: a Mannich reaction to form the β-aminoketone precursor, followed by quaternization with methyl iodide.

Step 1: Synthesis of 3-(Dimethylamino)-1-phenylpropan-1-one (Mannich Base)

Reaction Principle: This step involves the aminoalkylation of acetophenone with formaldehyde and dimethylamine hydrochloride. The reaction proceeds through the formation of an iminium ion from formaldehyde and dimethylamine, which is then attacked by the enol form of acetophenone.

Materials:

-

Acetophenone

-

Dimethylamine hydrochloride

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium hydroxide solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, combine acetophenone, dimethylamine hydrochloride, and paraformaldehyde in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture with stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with diethyl ether to remove unreacted acetophenone.

-

Basify the aqueous layer with a cold sodium hydroxide solution to precipitate the Mannich base.

-

Extract the product with diethyl ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 3-(dimethylamino)-1-phenylpropan-1-one.

Step 2: Synthesis of this compound iodide

Reaction Principle: This is a standard quaternization reaction where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the methyl group of methyl iodide, forming a quaternary ammonium salt.

Materials:

-

3-(Dimethylamino)-1-phenylpropan-1-one

-

Methyl iodide

-

Acetone (anhydrous)

Procedure:

-

Dissolve the 3-(dimethylamino)-1-phenylpropan-1-one in anhydrous acetone in a round-bottom flask.

-

Add a stoichiometric excess of methyl iodide to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate indicates the progress of the reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold acetone to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound iodide.

Caption: Proposed two-step synthesis workflow for this compound iodide.

Biological Activity and Mechanism of Action

Mechanism of Action:

-

Adsorption: The positively charged quaternary ammonium headgroup is attracted to the negatively charged components of the microbial cell surface, such as phospholipids and teichoic acids.[2]

-

Membrane Disruption: The hydrophobic tail of the QAC penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and integrity.[4]

-

Leakage of Cellular Contents: The disruption of the membrane leads to the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately causing cell death.

The presence of the benzoyl group may influence the compound's hydrophobicity and steric bulk, potentially modulating its antimicrobial efficacy and spectrum of activity.

References

- 1. parchem.com [parchem.com]

- 2. agritechem.com [agritechem.com]

- 3. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quaternary Ammonium Compounds: An Antimicrobial Mainstay and Platform for Innovation to Address Bacterial Resistance (2015) | Megan C. Jennings | 535 Citations [scispace.com]

Unraveling the Profile of CAS 200407-52-9: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound identified by the Chemical Abstracts Service (CAS) number 200407-52-9 remains an enigmatic entity within publicly accessible scientific databases and literature. Extensive searches have yielded no specific chemical name, structure, or associated experimental data for this particular identifier. This lack of information prevents a detailed analysis of its properties and potential uses.

It is conceivable that CAS 200407-52-9 may correspond to a proprietary compound under active development, a transient intermediate in a larger synthetic pathway, or a substance with limited public documentation. Researchers in possession of internal documentation or specific knowledge of this compound are encouraged to consult those primary sources.

Given the absence of specific data for CAS 200407-52-9, this guide will pivot to a generalized framework that researchers can apply when encountering a novel or sparsely documented compound. This framework outlines the typical experimental workflow and data analysis required to characterize a new chemical entity for potential therapeutic applications.

General Framework for Characterization of a Novel Compound

When a new compound is identified, a systematic approach is crucial to determine its physicochemical properties, biological activity, and therapeutic potential. The following sections and diagrams illustrate a standard workflow.

Table 1: Initial Physicochemical and In Vitro Characterization

| Parameter | Experimental Method(s) | Purpose |

| Identity & Purity | NMR, Mass Spectrometry, HPLC | To confirm the chemical structure and assess the purity of the compound. |

| Solubility | Kinetic and Thermodynamic Solubility Assays | To determine the solubility in various aqueous and organic solvents, which is critical for formulation and assay development. |

| Lipophilicity (LogP/LogD) | Shake-flask method, HPLC-based methods | To measure the compound's partitioning between an oily and an aqueous phase, which influences membrane permeability and absorption. |

| In Vitro Potency (IC50/EC50) | Target-specific biochemical or cell-based assays | To determine the concentration of the compound required to inhibit or activate a biological target by 50%. |

| In Vitro Efficacy | Cell-based functional assays | To assess the maximal effect a compound can produce in a cellular context. |

| Cytotoxicity (CC50) | MTT, MTS, or CellTiter-Glo assays | To determine the concentration of the compound that causes 50% cell death, indicating its general toxicity to cells. |

| Metabolic Stability | Liver microsome or hepatocyte stability assays | To evaluate the rate at which the compound is metabolized by liver enzymes, predicting its in vivo half-life. |

| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation | To determine the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically active. |

Experimental Workflow for Initial Compound Profiling

The following diagram outlines a typical workflow for the initial characterization of a novel compound.

Caption: High-level workflow for the initial characterization of a novel chemical entity.

Hypothetical Signaling Pathway Analysis

Should a compound like CAS 200407-52-9 be identified as an inhibitor of a specific kinase, for instance, the following diagram illustrates a generic kinase signaling pathway that could be investigated.

An In-depth Technical Guide to N,N,N-trimethyl-2-oxo-2-phenylethanaminium Iodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is a quaternary ammonium salt with a phenacyl scaffold. This technical guide provides a comprehensive overview of its chemical structure, a proposed synthesis protocol, and predicted physicochemical and spectroscopic properties based on available data for structurally related compounds. Furthermore, this document explores the potential biological activities and signaling pathways that may be modulated by this compound, drawing insights from the broader class of quaternary ammonium compounds and phenacyl derivatives. The information is presented to facilitate further research and application in drug development and scientific investigation.

Chemical Structure and Properties

N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide, also known as phenacyltrimethylammonium iodide, is a cationic organic molecule. The structure consists of a central nitrogen atom quaternized with three methyl groups and a phenacyl group (a two-carbon chain attached to a phenyl group and containing a ketone). The positive charge on the quaternary nitrogen is balanced by an iodide counter-ion.

Chemical Structure:

Table 1: Physicochemical Properties of N,N,N-trimethyl-2-oxo-2-phenylethanaminium Iodide

| Property | Value | Source |

| Molecular Formula | C11H16INO | PubChem |

| Molecular Weight | 305.15 g/mol | PubChem |

| IUPAC Name | N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide | PubChem |

| CAS Number | 17470-87-4 | PubChem |

| Appearance | Predicted to be a solid | Inferred from similar compounds |

| Solubility | Predicted to be soluble in water and polar organic solvents | Inferred from similar compounds |

Synthesis

Proposed Synthetic Route

The most probable synthetic pathway is the reaction of 2-bromo-1-phenylethanone (also known as phenacyl bromide) with trimethylamine. The lone pair of electrons on the nitrogen atom of trimethylamine attacks the electrophilic carbon atom bearing the bromine, displacing the bromide ion and forming the quaternary ammonium salt.

Caption: Proposed synthesis of N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-bromo-1-phenylethanone

-

Trimethylamine (gas or solution in a suitable solvent like THF or ethanol)

-

Anhydrous diethyl ether or acetone

-

Potassium iodide (for ion exchange)

-

Suitable reaction solvent (e.g., acetonitrile, THF, or ethanol)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (if heating is required), dissolve 2-bromo-1-phenylethanone in a suitable anhydrous solvent.

-

Addition of Trimethylamine: Slowly bubble trimethylamine gas through the solution or add a solution of trimethylamine dropwise at room temperature. The reaction is typically exothermic, so cooling in an ice bath may be necessary to control the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

-

Isolation of the Bromide Salt: The quaternary ammonium bromide salt is expected to precipitate out of the solution. The precipitate can be collected by vacuum filtration and washed with a non-polar solvent like cold diethyl ether to remove any unreacted starting materials.

-

Ion Exchange to Iodide Salt: To obtain the iodide salt, dissolve the crude bromide salt in a minimal amount of a suitable solvent (e.g., water or ethanol). Add a concentrated aqueous solution of potassium iodide. The less soluble N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide should precipitate.

-

Purification: The precipitated iodide salt can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

-

Drying: The purified crystals should be dried under vacuum.

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is not available in the public domain. The following are predicted values and key characteristics based on the analysis of its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (phenyl group): Multiplets in the range of δ 7.5-8.0 ppm. - Methylene protons (-CH₂-): A singlet around δ 5.0-5.5 ppm. - Methyl protons (-N(CH₃)₃): A singlet around δ 3.5-4.0 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O): A signal in the range of δ 190-200 ppm. - Aromatic carbons: Signals between δ 125-140 ppm. - Methylene carbon (-CH₂-): A signal around δ 65-75 ppm. - Methyl carbons (-N(CH₃)₃): A signal around δ 50-55 ppm. |

| IR Spectroscopy | - C=O stretch (ketone): A strong absorption band around 1680-1700 cm⁻¹. - C-H stretch (aromatic): Bands above 3000 cm⁻¹. - C-H stretch (aliphatic): Bands below 3000 cm⁻¹. - C-N stretch: Bands in the region of 1200-1000 cm⁻¹. |

| Mass Spectrometry | - Cation Peak: A peak corresponding to the molecular ion of the cation [C₁₁H₁₆NO]⁺ at m/z 178.12. |

Biological Activity and Signaling Pathways

While specific biological data for N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is scarce, the broader class of quaternary ammonium compounds (QACs) are known for their diverse biological activities, primarily as antimicrobial agents. Their mechanism of action generally involves the disruption of cell membranes.[1][2]

General Mechanism of Action of QACs

The cationic headgroup of QACs interacts with the negatively charged components of microbial cell membranes, such as phospholipids and proteins. This interaction disrupts the membrane integrity, leading to the leakage of intracellular components and ultimately cell death.[1]

Caption: General mechanism of antimicrobial action of Quaternary Ammonium Compounds.

Potential Impact on Eukaryotic Cell Signaling

Beyond their antimicrobial properties, some QACs have been shown to influence signaling pathways in eukaryotic cells. Of particular interest is the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a crucial regulator of various cellular processes including proliferation, differentiation, and apoptosis.

A study on a structurally different compound, N,N,N-trimethyl phytosphingosine-iodide, demonstrated an inhibitory effect on melanogenesis through the activation of the ERK (Extracellular signal-regulated kinase) signaling pathway, a key component of the MAPK cascade. This suggests that some quaternary ammonium iodides may have the ability to modulate MAPK signaling.

It is hypothesized that N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide, due to its cationic and lipophilic nature, could interact with cell membranes and potentially trigger intracellular signaling cascades. The phenacyl moiety may also contribute to specific interactions with cellular targets.

Caption: Hypothetical modulation of the MAPK/ERK signaling pathway.

Further investigation is required to determine the specific effects of N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide on eukaryotic cells and to elucidate the precise molecular mechanisms involved.

Conclusion and Future Directions

N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide is a quaternary ammonium salt with a well-defined chemical structure. While specific experimental data regarding its synthesis, spectroscopic properties, and biological activity are limited, this guide provides a robust framework based on established chemical principles and data from related compounds. The proposed synthetic route is straightforward and follows standard organic chemistry methodologies. The predicted spectroscopic data offer a baseline for the characterization of this compound.

The potential for this molecule to interact with biological membranes and modulate cellular signaling pathways, such as the MAPK/ERK pathway, presents an exciting avenue for future research. Key areas for further investigation include:

-

Definitive Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization (NMR, IR, MS, and elemental analysis) to confirm the structure and purity.

-

Biological Screening: Evaluation of the antimicrobial and cytotoxic activity of the compound against a panel of bacterial, fungal, and cancer cell lines.

-

Mechanism of Action Studies: Investigation into the specific molecular targets and signaling pathways affected by this compound in both prokaryotic and eukaryotic cells.

This technical guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological properties of N,N,N-trimethyl-2-oxo-2-phenylethanaminium iodide and its potential applications in drug discovery and development.

References

An In-depth Technical Guide on the Basic Research of (2-Benzoylethyl)trimethylammonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Benzoylethyl)trimethylammonium salts are synthetic organic compounds belonging to the class of β-aminoketones and are specifically classified as quaternary ammonium salts. These compounds are synthesized through the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The core structure, featuring a benzoyl group, an ethyl spacer, and a trimethylammonium cation, imparts specific chemical and biological properties. This guide provides a comprehensive overview of the basic research on this compound salts, detailing their synthesis, and exploring their potential biological activities based on the broader class of Mannich bases and quaternary ammonium compounds. While specific quantitative biological data for this exact salt is limited in publicly available literature, this guide extrapolates potential activities and provides generalized experimental protocols relevant to its chemical class.

Chemical Synthesis and Properties

This compound salts are primarily synthesized via the Mannich reaction. This three-component condensation involves an active hydrogen compound (acetophenone), an aldehyde (formaldehyde), and a secondary amine (trimethylamine), typically in the form of its hydrochloride salt.[1][2] The reaction proceeds through the formation of an iminium ion from formaldehyde and trimethylamine, which then acts as an electrophile and reacts with the enol form of acetophenone.[2][3] The resulting product is a β-amino-carbonyl compound known as a Mannich base.[2] Subsequent quaternization of the nitrogen atom, if not already achieved in the initial reaction, leads to the formation of the trimethylammonium salt.

General Chemical Structure:

Where X- represents the counter-ion (e.g., Iodide, Chloride, Bromide).

Key Properties:

-

Physical State: Typically crystalline solids.

-

Solubility: Generally soluble in polar solvents like water and alcohols.

-

Stability: Stable under normal conditions, but as with many quaternary ammonium salts, may degrade at high temperatures.

Experimental Protocols

Synthesis of this compound Iodide

This protocol describes a generalized Mannich reaction for the synthesis of the precursor Mannich base, followed by quaternization.

Materials:

-

Acetophenone

-

Paraformaldehyde

-

Trimethylamine hydrochloride

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Sodium carbonate

-

Diethyl ether

-

Methyl iodide

-

Acetone

Procedure:

Step 1: Synthesis of the Mannich Base (3-(Trimethylamino)-1-phenylpropan-1-one)

-

In a round-bottom flask, combine acetophenone (1 mole equivalent), paraformaldehyde (1.2 mole equivalents), and trimethylamine hydrochloride (1.1 mole equivalents) in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux the mixture with stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

-

Make the solution alkaline by the slow addition of a saturated sodium carbonate solution.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Mannich base.

-

Purify the product by vacuum distillation or column chromatography.

Step 2: Quaternization to this compound Iodide

-

Dissolve the purified Mannich base in acetone.

-

Add an excess of methyl iodide (1.5-2 mole equivalents).

-

Stir the mixture at room temperature for 24 hours. The quaternary salt will precipitate out of the solution.

-

Filter the precipitate, wash with cold acetone, and dry under vacuum to yield this compound iodide.

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Biological Activities and Assays

Antimicrobial Activity

Quaternary ammonium salts are well-known for their antimicrobial properties.[5] Their mechanism of action generally involves the disruption of microbial cell membranes. The lipophilic benzoyl group and the cationic trimethylammonium headgroup in this compound salts suggest potential activity against a range of bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines a general method for determining the MIC of a compound against a specific microorganism.

Materials:

-

This compound salt

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a stock solution of the this compound salt in a suitable solvent (e.g., sterile distilled water or DMSO).

-

Perform serial two-fold dilutions of the stock solution in the growth medium directly in the 96-well plate to achieve a range of concentrations.

-

Prepare a standardized inoculum of the test microorganism to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Cytotoxic Activity

Mannich bases derived from acetophenone have been reported to exhibit cytotoxic activity against various cancer cell lines.[1][6] The α,β-unsaturated ketone moiety that can be formed via deamination is thought to be a key pharmacophore responsible for this activity, likely through alkylation of cellular thiols like glutathione.[3]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a method for assessing the cytotoxic effect of a compound on a cell line.

Materials:

-

This compound salt

-

Human cancer cell line (e.g., Jurkat, HeLa)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the this compound salt in the complete medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Data Presentation

As specific quantitative data for this compound salts is not available in the cited literature, the following tables are presented as templates for organizing experimental data once obtained.

Table 1: Antimicrobial Activity of this compound Salts (Template)

| Compound | Test Organism | MIC (µg/mL) |

| This compound iodide | Staphylococcus aureus | Data to be determined |

| This compound iodide | Escherichia coli | Data to be determined |

| This compound iodide | Candida albicans | Data to be determined |

| Control (e.g., Ciprofloxacin) | Staphylococcus aureus | Reference value |

| Control (e.g., Ciprofloxacin) | Escherichia coli | Reference value |

| Control (e.g., Fluconazole) | Candida albicans | Reference value |

Table 2: Cytotoxicity of this compound Salts (Template)

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |

| This compound iodide | Jurkat | 48 | Data to be determined |

| This compound iodide | HeLa | 48 | Data to be determined |

| Control (e.g., Doxorubicin) | Jurkat | 48 | Reference value |

| Control (e.g., Doxorubicin) | HeLa | 48 | Reference value |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound salts.

Caption: General workflow for the synthesis of this compound iodide.

Biological Screening Workflow

This diagram outlines the typical workflow for evaluating the biological activity of a synthesized compound.

Caption: Workflow for the biological screening of synthesized compounds.

Proposed Mechanism of Cytotoxicity

Based on related Mannich bases, a potential mechanism of action for cytotoxicity involves the generation of a reactive Michael acceptor.

Caption: Proposed cytotoxic mechanism via Michael addition.

Conclusion

This compound salts represent a class of compounds with potential for biological activity, stemming from their nature as both Mannich bases and quaternary ammonium salts. While specific research on these exact salts is limited, this guide provides a foundational understanding of their synthesis and likely biological properties based on extensive research into related compounds. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds, and the template tables and visualizations serve as a framework for organizing and interpreting future data. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound salts.

References

- 1. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. chemrxiv.org [chemrxiv.org]

Early-stage research on benzoyl-containing quaternary ammonium salts

An In-depth Technical Guide to Early-Stage Research on Benzoyl-Containing Quaternary Ammonium Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research concerning benzoyl-containing quaternary ammonium salts (QASs) and their related applications. It covers their synthesis, mechanisms of action, and biological activities, with a focus on antimicrobial and cytotoxic properties. This document is intended to serve as a core resource for professionals engaged in drug discovery and development, offering detailed experimental protocols and structured data to facilitate further research.

Introduction: The Chemical and Therapeutic Landscape

Quaternary ammonium salts (QASs) are a versatile class of cationic surfactants known for a wide spectrum of biological activities, including potent antimicrobial effects.[1] Their structure, featuring a positively charged nitrogen atom bonded to four organic groups, allows them to interact with and disrupt negatively charged cell membranes, forming the basis of their biocidal action.[2][3]

A significant area of research focuses on modifying the organic substituents to enhance efficacy and tailor activity. The incorporation of a benzyl group is a common strategy to improve antimicrobial properties.[4] While direct benzoyl-containing QASs are less documented in early-stage research, a closely related and extensively studied area is the combination of benzoyl peroxide with various QASs. These formulations are particularly relevant in dermatology for the treatment of acne, leveraging the keratolytic and bacteriostatic properties of benzoyl peroxide alongside the antimicrobial and surfactant effects of QASs.[5][6] However, challenges such as the chemical instability of these combinations remain a critical research focus.[5]

This guide will explore both the synthesis of QASs featuring aromatic moieties and the functional interplay between benzoyl peroxide and QASs, providing a foundational understanding for future drug development.

Synthesis and Characterization

The synthesis of QASs typically involves the quaternization of a tertiary amine with an alkyl or benzyl halide. This reaction, a form of N-alkylation, is fundamental to creating the cationic head group responsible for the compound's activity.

A general workflow for the synthesis is outlined below. The process begins with the selection of a tertiary amine, which will form the core of the QAS, and a quaternizing agent, such as a benzyl halide. The reaction is often carried out in a polar solvent to facilitate the formation of the ionic product.

Caption: General workflow for the synthesis of quaternary ammonium salts.

Experimental Protocol: Synthesis of a Benzyl-Substituted QAS

This protocol is a generalized method based on procedures for synthesizing benzyl-containing QASs, which can be adapted for benzoyl derivatives.

-

Reactant Preparation : Dissolve the chosen tertiary amine in a suitable polar solvent, such as water, a water-containing organic solvent, methanol, or DMF.[7] The concentration should be chosen to ensure the reaction proceeds smoothly.

-

Reaction : Add the quaternizing agent (e.g., benzyl chloride) to the solution. The molar ratio of amine to halide is typically 1:1, though a slight excess of the alkylating agent may be used.

-

Heating and Incubation : The reaction mixture is stirred and may be heated to facilitate the reaction. Reaction times can vary significantly, from a few hours to several days, depending on the reactivity of the substrates and the solvent used.[7] The use of water as a solvent has been shown to remarkably shorten reaction times.[7]

-

Isolation : Upon completion, the solvent may be removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system to yield the pure quaternary ammonium salt.

-

Characterization : The final product's structure and purity are confirmed using analytical techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis.[8][9]

Mechanisms of Action

The biological effects of QASs are primarily driven by their cationic, amphiphilic nature, which facilitates their interaction with cellular structures.

Antimicrobial Mechanism

The primary antimicrobial action of QASs is the disruption of microbial cell membranes. The positively charged cationic head of the QAS molecule electrostatically interacts with the negatively charged components of the bacterial cell wall and cytoplasmic membrane. The hydrophobic alkyl or benzyl tail then penetrates the hydrophobic core of the lipid bilayer, leading to a loss of structural integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.[1][2]

Caption: Mechanism of QAS-induced bacterial cell membrane disruption.

Cytotoxicity and Apoptosis Induction

In addition to their antimicrobial effects, QASs can induce cytotoxicity in mammalian cells, a critical consideration for therapeutic development. One identified mechanism is the induction of apoptosis (programmed cell death). Studies on benzalkonium chloride (BAC), a common QAS, have shown that it can activate the caspase-3 dependent pathway in human lung epithelial cells, leading to apoptosis.[2] This pathway is a central component of the apoptotic signaling cascade.

Caption: Caspase-3 dependent apoptosis pathway induced by QASs.[2]

Benzoyl Peroxide Mechanism

Benzoyl peroxide exerts its effect through the release of free radicals. When applied to the skin, its peroxide bond is cleaved, forming two benzoyloxy radicals.[6] These radicals are highly reactive and can non-specifically interact with bacterial proteins, disrupting their function and leading to bacterial death. This mechanism is effective against Cutibacterium acnes. Additionally, benzoyl peroxide has keratolytic properties, helping to decrease keratin and sebum around hair follicles.[6] Recent studies have also reinforced its safety, finding no significant association between its use and cancer risk.[10][11]

Quantitative Biological and Physicochemical Data

The efficacy and safety profile of QASs are determined by quantitative measures of their antimicrobial activity, cytotoxicity, and physicochemical properties.

Table 1: Antimicrobial Activity of Benzyl-Containing QASs

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| Leucine-based QAS (C14 derivative) | S. aureus (Gram-positive) | Comparable to BAC | [4] |

| Leucine-based QAS (C14 derivative) | E. coli (Gram-negative) | Slightly higher than BAC | [4] |

| Leucine-based QAS (C14 derivative) | C. albicans (Fungus) | Slightly higher than BAC | [4] |

| Long-chain QAS (C10 and C12) | E. coli, S. aureus, S. typhimurium | 31.2 - 62.5 | [12] |

| Ciprofloxacin/QAS hybrid (3e) | S. aureus & Gram-negative strains | 1.53 - 9.54 | [12] |

| BAC: Benzalkonium chloride, a reference QAS. |

Table 2: Cytotoxicity of Benzyl-Containing QASs

Cytotoxicity is often measured by the half-maximal inhibitory concentration (IC₅₀) or lethal dose 50 (LD₅₀), which represent the concentration of a substance required to inhibit a biological process or kill half of a cell population, respectively.

| Compound Class/Derivative | Cell Line | Cytotoxicity Metric | Value | Reference |

| Leucine-based QAS (C10 derivative) | Caco-2, Calu-3 | Lower cytotoxicity | - | [4] |

| Leucine-based QAS (C12, C14 derivatives) | Caco-2, Calu-3 | Higher cytotoxicity | - | [4] |

| Leucine-based QAS (C10 derivative) | Red Blood Cells | HC₅₀ | Higher value (less hemolytic) | [4] |

| bis-QACs (4DTBP-6,8) | Human skin model (TESTSKIN) | LD₅₀ | 67 µM | [13] |

| Benzalkonium chloride (BAC) | Human alveolar epithelial cells (A549) | IC₅₀ | 5.04 µg/mL | [14] |

| Ester-bonded Gemini QASs | HeLa cells | IC₅₀ | Lower cytotoxicity than BAC | [15] |

| HC₅₀: Concentration causing 50% hemolysis. |

Table 3: Physicochemical Properties of QASs

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in an aqueous solution. It is a key indicator of surfactant efficiency.

| Compound | Temperature (°C) | CMC (mmol/L) | Surface Tension at CMC (mN/m) | Reference |

| Benzimidazole QAS (UBS) | 35 | 0.51 | 39.6 | [9] |

| Ester-bonded Gemini QASs | Not specified | 0.000597 - 0.000895 | Lower than monomeric QAS | [15] |

Key Experimental Protocols and Workflows

Reproducible experimental design is paramount in early-stage drug research. The following section details standardized protocols for evaluating the biological activity of QASs.

Caption: A typical experimental workflow for screening novel QAS compounds.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method.

-

Preparation of Stock Solution : Prepare a stock solution of the test QAS in a suitable solvent (e.g., DMSO or water).

-

Serial Dilution : In a 96-well microtiter plate, perform a two-fold serial dilution of the QAS stock solution in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculation : Prepare a standardized inoculum of the target microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Controls : Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Reading Results : The MIC is determined as the lowest concentration of the QAS at which there is no visible turbidity (growth) in the well.

Protocol for Cytotoxicity (MTS Assay)

The MTS assay measures cell viability based on the metabolic reduction of a tetrazolium salt by living cells.

-

Cell Seeding : Seed mammalian cells (e.g., human keratinocytes or fibroblasts) into a 96-well plate at a predetermined density and allow them to adhere overnight.[4]

-

Compound Treatment : Remove the culture medium and add fresh medium containing serial dilutions of the test QAS. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTS Reagent Addition : Add the MTS reagent (combined with an electron coupling agent like phenazine ethosulfate) to each well according to the manufacturer's instructions.

-

Incubation : Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

Absorbance Measurement : Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against the compound concentration.

Protocol for Titration of QASs

This analytical method is used to determine the concentration of QASs in a solution, such as a disinfectant formulation.[16]

-

Sample Preparation : Weigh a sample amount containing approximately 0.02–0.06 mmol of the cationic component into a 100 mL glass beaker.

-

Buffering : Add 10 mL of a pH 10 borate buffer solution and dilute to 50 mL with distilled water.

-

Titration : Add 0.5 mL of Triton X solution to keep the electrodes clean. Titrate the sample with a standardized 0.004 mol/L sodium dodecyl sulfate (SDS) solution.

-

Endpoint Detection : The endpoint is detected potentiometrically using a surfactant-sensitive electrode (e.g., TEN 1100 PLH). The equivalence point corresponds to the complete precipitation of the cationic QAS by the anionic SDS titrant.

-

Calculation : The concentration of the QAS is calculated from the volume of SDS solution consumed.

Challenges and Future Directions

The development of benzoyl-containing QASs and related formulations faces several challenges. A primary concern is achieving a balance between high antimicrobial efficacy and low cytotoxicity to host cells to ensure a favorable therapeutic index.[13] For combination products with benzoyl peroxide, chemical stability is a significant hurdle, as some QASs can cause rapid degradation of the peroxide.[5] The emergence of microbial resistance to QASs, though less common than with antibiotics, is another consideration.

Future research should focus on:

-

Novel Molecular Design : Synthesizing new QAS structures, such as gemini or polymeric QASs, with ester or amide bonds to improve biodegradability and reduce toxicity.[15]

-

Targeted Delivery : Developing formulation strategies, like encapsulation in liposomes or nanogels, to enhance delivery to target sites and reduce systemic toxicity.[17][18]

-

Structure-Activity Relationship (SAR) Studies : Systematically modifying the hydrophobic tail, linker, and head group of QASs to build comprehensive SAR models that can guide the design of more effective and safer compounds.[19]

-

Stable Formulations : Investigating stabilizing agents and compatible QASs for benzoyl peroxide formulations to extend shelf-life and maintain efficacy.

Conclusion

Early-stage research into benzoyl-containing quaternary ammonium salts and their analogues reveals a class of compounds with significant therapeutic potential, primarily as antimicrobial agents. Their synthesis is well-established, and their mechanisms of action are increasingly understood at a molecular level. While challenges related to cytotoxicity and formulation stability persist, ongoing innovations in chemical design and drug delivery hold promise for overcoming these obstacles. The data and protocols compiled in this guide offer a solid foundation for researchers to build upon, paving the way for the development of novel, safe, and effective QAS-based therapeutics.

References

- 1. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4960772A - Benzoyl peroxide and quaternary ammonium based pharmaceutical and cosmetic compositions - Google Patents [patents.google.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. UTMB Study Confirms Benzoyl Peroxide Safety and No Link to Cancer Risk [utmb.edu]

- 11. henryford.com [henryford.com]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation of the cytotoxic effects of bis-quaternary ammonium antimicrobial reagents on human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. xylemanalytics.com [xylemanalytics.com]

- 17. Improvement of the Antioxidant and Antitumor Activities of Benzimidazole-Chitosan Quaternary Ammonium Salt on Drug Delivery Nanogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of the Antitumor Activity of Quaternary Ammonium Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inha.elsevierpure.com [inha.elsevierpure.com]

A Technical Guide to the Physical and Chemical Properties of Novel Quaternary Ammonium Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary Ammonium Compounds (QACs) are a versatile class of cationic surfactants widely recognized for their potent antimicrobial properties. For decades, they have been integral components in disinfectants, antiseptics, and various industrial applications. However, the emergence of microbial resistance and the demand for more effective, environmentally benign, and functionally specific agents have catalyzed the development of novel QACs with enhanced biological activity and tailored physicochemical properties. This technical guide provides an in-depth exploration of the core physical and chemical characteristics of these next-generation QACs, offering a valuable resource for researchers, scientists, and professionals engaged in drug development and material science. We will delve into their synthesis, quantitative properties, and mechanisms of action, presenting data in a clear, comparative format and detailing the experimental methodologies for their characterization.

Core Physicochemical Properties of Novel Quaternary Ammonium Compounds

The efficacy and application of a QAC are intrinsically linked to its molecular structure, which dictates its physicochemical properties. Key parameters include the length and nature of the alkyl chains, the type of counter-ion, and the presence of additional functional groups. These structural variations significantly influence properties such as solubility, surface activity, and ultimately, biological performance.

Data Presentation: A Comparative Analysis

The following tables summarize key quantitative data for a selection of recently developed novel quaternary ammonium compounds, providing a basis for comparison and structure-activity relationship (SAR) analysis.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC) of Novel QACs

| Compound ID | Structure/Class | Alkyl Chain Length(s) | CMC (mol/L) | γCMC (mN/m) | Reference |

| 4k | Camphene-based QAS | C12 | 2.4 x 10-4 | 29.5 | [1] |

| 4l | Camphene-based QAS | C14 | 1.2 x 10-4 | 30.2 | [1] |

| C12DDLPB | Glycosylamide QAS | C12 | 1.8 x 10-4 | 35.1 | [2] |

| C14DDLPB | Glycosylamide QAS | C14 | 9.1 x 10-5 | 36.8 | [2] |

| C16DDLPB | Glycosylamide QAS | C16 | 4.5 x 10-5 | 38.2 | [2] |

| C8-2-C2 NTf2 | Gemini QAS | C8, C2 | - | - | [1] |

| C6-2-C6 NTf2 | Gemini QAS | C6, C6 | - | - | [1] |

Note: Some Gemini QACs with bulky counterions exhibit poor water solubility and do not form micelles in aqueous solutions[1].

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of Novel QACs

| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |

| 4k | S. aureus | 0.24 | [1] |

| 4k | E. coli | 0.98 | [1] |

| 4k | C. albicans | 0.49 | [1] |

| 4l | S. aureus | 0.49 | [1] |

| 4l | E. coli | 1.95 | [1] |

| 4l | C. albicans | 0.98 | [1] |

| S-POcQAS-M50 | E. coli | 17 | [3] |

| S-POcQAS-M50 | S. aureus | 20 | [3] |

| Compound 2d | S. aureus | 1.0 | [4] |

| Compound 4 | S. aureus | 0.5 | [4] |

Table 3: Melting Points of Novel Quaternary Ammonium Salts

| Compound Class | Specific Compound Example | Melting Point (°C) | Reference |

| Polymerizable Multifunctional QACs | AMadh1 | 110-112 | [5] |

| Polymerizable Multifunctional QACs | AMsil2 | ~2 | [5] |

| 4-Pyrrolidino Pyridine Derivatives | Compound 1 | 220-222 | [6] |

| 4-Pyrrolidino Pyridine Derivatives | Compound 2 | 215-217 | [6] |

| Gemini QAS with NTf2- counterion | C4-2-C4 NTf2 | 105 | [1] |

| Gemini QAS with NTf2- counterion | C6-2-C4 NTf2 | 49 | [1] |

Table 4: Hydrophobicity (logP) of Novel QACs

| Compound Class | Specific Compound Example | Calculated logP | Reference |

| 4-Pyrrolidino Pyridine Derivatives | Compound 1 | 2.21 | [6] |

| 4-Pyrrolidino Pyridine Derivatives | Compound 2 | 2.37 | [6] |

| 4-Pyrrolidino Pyridine Derivatives | Compound 3 | 3.87 | [6] |

| Camphene-based QAS | 4k (C12) | 5.34 | [1] |

| Camphene-based QAS | 4l (C14) | 6.34 | [1] |

Note: LogP values are often calculated using computational models and can vary between different software.

pKa and Solubility: A Note on Data Availability

Experimentally determined pKa values for novel QACs are not widely reported in the literature. As strong electrolytes, QACs are permanently charged, and their pKa is not a relevant parameter in the same way it is for weak acids and bases. However, the acidity of protons on adjacent carbon atoms can be influenced by the quaternary ammonium group, a factor that can be explored through computational prediction methods[7][8][9].

Similarly, while the solubility of QACs is a critical parameter, quantitative solubility data in water and other solvents for many novel structures are not systematically tabulated in research publications. General observations indicate that solubility is influenced by the alkyl chain length (shorter chains are generally more water-soluble), the nature of the counter-ion, and the presence of hydrophilic functional groups[3]. For poorly water-soluble drugs, surfactants, including QACs, can significantly enhance their solubility through micellar solubilization[10][11]. The experimental determination of solubility is crucial for formulation development and can be performed using established methods[12][13].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to advancing the science of novel QACs. Below are methodologies for key experiments cited in this guide.

Synthesis of Novel Quaternary Ammonium Compounds

The synthesis of QACs typically involves the quaternization of a tertiary amine with an alkyl halide, a reaction known as the Menschutkin reaction.

Example: Synthesis of Camphene-Based QAS (Compound 4k)

-

Preparation of the Precursor (ω-chloromethyl camphene): This precursor is synthesized from camphene in a multi-step process as detailed in the supporting information of the source publication[1].

-

Quaternization Reaction:

-

To a solution of ω-chloromethyl camphene (1.0 mmol) in ethyl acetate (10 mL), add N,N-dimethyldodecylamine (1.2 mmol).

-

Stir the reaction mixture at 60 °C for 24 hours.

-

After cooling to room temperature, the product precipitates out of the solution.

-

Collect the precipitate by filtration, wash with cold ethyl acetate, and dry under vacuum.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of surfactants and can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the CMC. The surface tension method is commonly employed.

Protocol: CMC Determination by Surface Tension Measurement

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the novel QAC in deionized water.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a range of concentrations both below and above the expected CMC.

-

Surface Tension Measurement:

-

Use a tensiometer (e.g., a Du Noüy ring or Wilhelmy plate tensiometer) to measure the surface tension of each dilution at a constant temperature (e.g., 25 °C).

-

Allow each solution to equilibrate before measurement.

-

-

Data Analysis:

-

Plot the surface tension as a function of the logarithm of the QAC concentration.

-

The plot will typically show two linear regions. The point of intersection of these two lines corresponds to the CMC.

-

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Visual representations of experimental workflows and the underlying logic of structure-activity relationships are crucial for clear communication in scientific research. The following diagrams are generated using the DOT language for Graphviz.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Aggregation Behavior and Application Properties of Novel Glycosylamide Quaternary Ammonium Salts in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polyisocyanide Quaternary Ammonium Salts with Exceptionally Star-Shaped Structure for Enhanced Antibacterial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Highly Effective and Broad-Spectrum Antimicrobial Quaternary Ammonium Salts Containing Camphene Structure: Preparation, Surface-Active Properties, and Bioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A thorough analysis of the effect of surfactant/s on the solubility and pharmacokinetics of (S)-zaltoprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Surfactant and pH in Dissolution of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Quaternary Ammonium Iodides in Phase-Transfer Catalysis

A focus on (2-Benzoylethyl)trimethylammonium iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound iodide is a quaternary ammonium salt. While this class of compounds is widely recognized for its utility in phase-transfer catalysis (PTC), a thorough review of the scientific literature reveals that the primary applications of this compound iodide are as a reagent in specific organic syntheses and as an inhibitor of the enzyme choline acetyltransferase. There is currently no direct evidence or established protocol for its use as a phase-transfer catalyst.

However, to address the interest in the potential application of similar structures in phase-transfer catalysis, this document provides a detailed overview of the principles of PTC using quaternary ammonium iodides as a representative class. The following sections will detail the mechanism, provide exemplary protocols for a typical PTC reaction, and present data in a structured format. This information is intended to serve as a guide for researchers interested in the application of quaternary ammonium salts in biphasic reactions.

Phase-Transfer Catalysis: The Role of Quaternary Ammonium Salts

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. Quaternary ammonium salts, often denoted as Q⁺X⁻, are common and effective phase-transfer catalysts.

The mechanism of action involves the quaternary ammonium cation (Q⁺) forming an ion pair with the reactant anion (Nu⁻) from the aqueous phase. This new, more lipophilic ion pair (Q⁺Nu⁻) can then traverse the phase boundary into the organic phase. Once in the organic phase, the nucleophile is highly reactive as it is poorly solvated and can readily react with the organic substrate (RX). After the reaction, the newly formed anion (X⁻) pairs with the quaternary ammonium cation (Q⁺X⁻) and migrates back to the aqueous phase, thus completing the catalytic cycle.

Experimental Protocols: Example of a Nucleophilic Substitution Reaction

The following protocol describes a classic example of a nucleophilic substitution reaction, the synthesis of an alkyl cyanide from an alkyl halide, using a generic quaternary ammonium iodide as the phase-transfer catalyst. This protocol is provided as an illustrative example of how a compound like this compound iodide might be hypothetically employed in a PTC setting.

Reaction: R-Br (organic phase) + NaCN (aqueous phase) → R-CN + NaBr

Catalyst: Tetrabutylammonium iodide (TBAI) - a representative quaternary ammonium iodide.

Materials:

-

Alkyl bromide (e.g., 1-bromooctane)

-

Sodium cyanide (NaCN)

-

Tetrabutylammonium iodide (TBAI)

-

Toluene

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctane (10 mmol), sodium cyanide (20 mmol), and tetrabutylammonium iodide (1 mmol, 10 mol%).

-

Solvent Addition: Add 20 mL of toluene and 20 mL of deionized water to the flask.

-

Reaction Conditions: Heat the biphasic mixture to 90°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 20 mL of deionized water and 20 mL of saturated sodium bicarbonate solution.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography to obtain the pure alkyl cyanide.

Data Presentation

The efficiency of a phase-transfer catalyst is evaluated based on reaction time, yield, and selectivity. The following table summarizes typical data for the nucleophilic substitution of 1-bromooctane with sodium cyanide under various conditions, illustrating the effect of the catalyst.

| Catalyst | Catalyst Loading (mol%) | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |

| None | 0 | Toluene/Water | 90 | 24 | < 5 |

| TBAI | 10 | Toluene/Water | 90 | 5 | 95 |

| TBAB* | 10 | Toluene/Water | 90 | 6 | 92 |

| Aliquat 336** | 10 | Toluene/Water | 90 | 4 | 98 |

* Tetrabutylammonium bromide ** Tricaprylylmethylammonium chloride

Mandatory Visualizations

Phase-Transfer Catalysis Workflow

The following diagram illustrates the general workflow for a phase-transfer catalyzed reaction.

Caption: General workflow for a phase-transfer catalyzed reaction.

Mechanism of Phase-Transfer Catalysis

This diagram illustrates the catalytic cycle of a quaternary ammonium salt in a biphasic nucleophilic substitution reaction.

Caption: Mechanism of phase-transfer catalysis.

Documented Applications of this compound iodide

For clarity and to provide accurate information, the documented uses of this compound iodide are summarized below:

-

Reagent in Organic Synthesis: It serves as a precursor for the introduction of the 2-benzoylethyl group in the synthesis of various organic molecules.

-

Enzyme Inhibition: It has been studied as an inhibitor of choline acetyltransferase, an enzyme responsible for the synthesis of the neurotransmitter acetylcholine.

Conclusion